tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-chloro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-10-12(19)4-5-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSWDSAVXRAHNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678056 | |
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011482-37-3 | |
| Record name | tert-Butyl 6-chloro-4-oxo-3,4-dihydro-1'H-spiro[1-benzopyran-2,4'-piperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis
The target molecule’s spirocyclic architecture necessitates simultaneous construction of the chroman (benzopyran) and piperidine rings. Retrosynthetic disconnection suggests two primary precursors:
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Chroman-4-one derivative : Introduces the 6-chloro substitution and ketone functionality.
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Piperidine-1-carboxylate : Provides the tert-butoxycarbonyl (Boc)-protected amine for spiro junction formation.
Key intermediates include 6-chlorochroman-4-one and tert-butyl 4-oxopiperidine-1-carboxylate, linked via a spirocyclic coupling reaction.
Stepwise Laboratory-Scale Synthesis
Preparation of 6-Chlorochroman-4-one
Route 1: Friedel-Crafts Acylation
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Reaction : 2-Chlorophenol undergoes acetylation with acetyl chloride in AlCl₃, yielding 5-chloro-2-hydroxyacetophenone.
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Cyclization : Treatment with concentrated H₂SO₄ induces cyclodehydration to form 6-chlorochroman-4-one.
Optimization Data
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Acetyl chloride (eq.) | 1.2 | Maximizes acylation |
| AlCl₃ (eq.) | 1.5 | Prevents over-acylation |
| Cyclization time | 4 h | Avoids decomposition |
Synthesis of tert-Butyl 4-Oxopiperidine-1-carboxylate
Route 2: Boc Protection of Piperidinone
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Starting Material : Piperidin-4-one hydrochloride neutralized with NaHCO₃.
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Protection : Reacted with di-tert-butyl dicarbonate (Boc₂O) in THF, catalyzed by DMAP.
Reaction Conditions
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C → room temperature
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Yield : 89% (isolated via rotary evaporation)
Spirocyclic Coupling via Lithiation-Iodination
Critical Step : Formation of the spiro center requires precise control of lithiation and electrophilic quenching.
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Lithiation :
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Substrate : 6-Chlorochroman-4-one (1.0 eq.)
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Base : n-BuLi (2.2 eq.) in THF at -78°C
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Additive : TMEDA (3.0 eq.) enhances lithiation efficiency.
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Electrophilic Quenching :
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Electrophile : I₂ (1.1 eq.) in THF, added dropwise at -78°C.
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Workup : Quenched with saturated NH₄Cl, extracted with EtOAc.
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Yield Data
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Lithiation | 92 | 95 |
| Iodination | 78 | 90 |
Mechanistic Insight :
The lithiated chroman-4-one attacks the Boc-protected piperidinone’s carbonyl, inducing spirocyclization. Iodine acts as a mild oxidant, stabilizing the intermediate.
Industrial-Scale Production Considerations
Continuous Flow Reactor Optimization
Advantages :
Parameters for Scale-Up
| Variable | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Temperature | -78°C | -70°C |
| Residence Time | 1 h | 20 min |
| Throughput | 10 g/day | 50 kg/day |
Purification Techniques
Chromatography Alternatives :
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Crystallization : Tert-butyl ether/hexane (1:3) yields 85% recovery.
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Distillation : Short-path distillation under vacuum (0.1 mmHg) purifies Boc intermediates.
Comparative Data
| Method | Purity (%) | Cost (USD/g) |
|---|---|---|
| Flash Chromatography | 99 | 12 |
| Crystallization | 97 | 2 |
Reaction Condition Optimization
Solvent Screening
Impact on Spirocyclization Efficiency
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 78 |
| DCM | 8.9 | 45 |
| Et₂O | 4.3 | 62 |
| Additive (10 mol%) | Yield (%) |
|---|---|
| None | 78 |
| BF₃·OEt₂ | 85 |
| ZnCl₂ | 72 |
Note : BF₃·OEt₂ accelerates cyclization but complicates Boc group stability.
Analytical Characterization
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃)
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Spiro CH₂ : δ 3.82 (q, J = 6.8 Hz, 2H)
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Boc tert-butyl : δ 1.44 (s, 9H)
HRMS (ESI+) :
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Calculated for C₁₈H₂₁ClNO₄: 362.1158
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Observed: 362.1161 [M+H]⁺
Challenges and Mitigation Strategies
Byproduct Formation
Major Byproducts :
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Diiodinated Derivative : From over-iodination (controlled via stoichiometry).
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Deprotected Amine : Hydrolysis under acidic conditions (avoided with anhydrous workup).
Mitigation :
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Stoichiometric Control : I₂ limited to 1.05 eq.
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Inert Atmosphere : N₂ glovebox for moisture-sensitive steps.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a diketone, while reduction could produce a diol.
Scientific Research Applications
Chemical Synthesis
Precursor in Organic Synthesis:
This compound serves as an important building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a valuable precursor in organic synthesis.
Synthetic Routes:
The synthesis typically involves multi-step processes, including:
- Michael Addition: Involving acrylonitrile and phenols under reflux conditions.
- Cyclization: The resulting intermediates are cyclized in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid.
Biological Research
Therapeutic Potential:
Research indicates that tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate exhibits potential biological activities, including:
- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Properties: The compound is being investigated for its ability to modulate inflammatory pathways.
- Anticancer Activity: Preliminary research suggests that it may inhibit cancer cell proliferation through specific molecular targets .
Mechanism of Action:
The compound's mechanism involves interactions with specific enzymes or receptors, leading to biochemical cascades that can affect cell signaling and metabolism. This characteristic is particularly useful in drug discovery and development.
Medicinal Chemistry
Drug Development:
Due to its structural features, this compound is explored for its potential as a lead compound in drug development. Its unique spirocyclic structure allows for diverse interactions with biological targets, making it a candidate for designing new therapeutics.
Structure-Activity Relationship (SAR):
Understanding the SAR of this compound can help elucidate how structural modifications can enhance its biological activity or reduce toxicity.
Industrial Applications
Material Science:
In addition to its pharmaceutical applications, this compound may find uses in the development of new materials due to its unique chemical properties. It can be involved in creating polymers or other advanced materials that require specific functional groups.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate can be compared to analogs with varying substituents. Below is a detailed analysis:
Structural Analogs and Their Properties
Commercial Availability
Biological Activity
Tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, as well as its mechanism of action and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a spirocyclic structure that combines a chroman moiety with a piperidine ring. Its molecular formula is with a molecular weight of approximately 368.85 g/mol. The presence of the chloro group and the tert-butyl ester may influence its biological activity.
Antimicrobial Activity
Recent studies have indicated that similar compounds within the spiro[chroman-2,4'-piperidine] family exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable activity.
Table 1: Antimicrobial Activity of Related Compounds
Anti-inflammatory Activity
Preliminary data suggest that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. Studies on related spiro compounds have demonstrated their ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
Case Study:
A study on a similar compound showed a reduction in paw edema in rat models, supporting the hypothesis that this compound may also reduce inflammation through similar mechanisms.
Anticancer Activity
The anticancer potential of spirocyclic compounds has gained attention due to their ability to induce apoptosis in cancer cells. Research indicates that these compounds can disrupt cell cycle progression and activate caspase pathways.
Table 2: Anticancer Activity of Spirocyclic Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound D | Breast Cancer | Apoptosis induction | |
| Compound E | Lung Cancer | Cell cycle arrest | |
| Compound F | Colorectal Cancer | Caspase activation |
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets involved in signaling pathways related to inflammation and cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its structural features:
- Chloro Group : May enhance lipophilicity and cellular uptake.
- tert-butyl Ester : Could affect solubility and stability.
- Spirocyclic Framework : Provides unique conformational properties that may contribute to selective binding to biological targets.
Q & A
Basic Research Questions
What are the optimized synthetic routes for tert-butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step procedure starting with 1-(2-hydroxyphenyl)ethanone and tert-butyl 4-oxopiperidine-1-carboxylate. A modified method (72% yield) uses ethanol as the solvent with pyrrolidine as a catalyst, followed by flash chromatography for purification . Key factors affecting yield include:
- Reaction time : Extended stirring (10 hours) ensures complete cyclization.
- Solvent choice : Ethanol balances solubility and reactivity.
- Purification : Silica gel chromatography removes unreacted intermediates.
Methodological variations (e.g., solvent polarity, catalyst ratios) should be systematically tested using TLC and NMR to monitor progress.
What safety protocols are critical during handling and storage of this compound?
Based on safety data sheets (SDS):
- Handling : Use fume hoods to avoid dust/aerosol inhalation. Wear nitrile gloves, EN 166-compliant goggles, and lab coats .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
- Spill management : Collect spills with inert absorbents (e.g., vermiculite) and avoid water rinsing to prevent environmental contamination .
How is structural characterization performed for this spirocyclic compound?
- ¹H NMR : Confirm the spiro junction and chloro-substitution via coupling patterns (e.g., δ 4.0–5.0 ppm for piperidine protons) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₂₁ClNO₄: 362.1158) .
- Elemental analysis : Verify purity (>95%) by matching experimental and theoretical C/H/N ratios.
Advanced Research Questions
How can single-crystal X-ray diffraction (SC-XRD) resolve conformational ambiguities in the spirocyclic core?
SC-XRD using SHELX software or ORTEP-III can determine:
- Ring puckering : Apply Cremer-Pople parameters to quantify deviations from planarity in the piperidine and chroman rings .
- Hydrogen bonding : Analyze intermolecular interactions (e.g., C=O⋯H-N) using graph-set notation to predict packing motifs .
Example: A recent study of analogous spiro compounds revealed a chair conformation for the piperidine ring with a 15° deviation from ideal geometry .
What pharmacological mechanisms are hypothesized for derivatives of this compound?
Derivatives synthesized via quinoline-4-carbonyl conjugation (using HATU/NEt₃ coupling) show anticancer activity by inhibiting acetyl-CoA carboxylase (ACC), a key enzyme in lipid metabolism . Methodological steps include:
- Molecular docking : Screen derivatives against ACC (PDB: 3ECO) to identify binding affinity (e.g., ΔG < −8 kcal/mol).
- In vitro assays : Measure IC₅₀ values in HepG2 cells using MTT assays.
How should researchers address contradictions in toxicological data for this compound?
Current SDS documents report no carcinogenic components per OSHA but lack data on chronic toxicity . To resolve contradictions:
- Acute toxicity testing : Conduct OECD 423 assays (oral LD₅₀ in rodents).
- Genotoxicity screening : Use Ames tests (OECD 471) with S. typhimurium strains TA98/TA100.
- Environmental impact : Assess biodegradability via OECD 301F (manometric respirometry).
What computational methods are suitable for analyzing the compound’s conformational flexibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
